molecular formula C19H22BFO3 B1449608 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2097168-79-9

2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1449608
CAS No.: 2097168-79-9
M. Wt: 328.2 g/mol
InChI Key: WDXWYRJATUZZJK-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 4-fluoro-benzyloxy substituent attached to a phenyl ring, which is further linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. For example, it served as a key intermediate in synthesizing 6-chloro-4-ethoxy-3-(4-(4-fluorophenoxy)phenyl)-7-methoxy-2-methylquinoline, an antimalarial quinolone derivative, achieving a 95% yield under palladium-catalyzed conditions .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXWYRJATUZZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common and effective method involves the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron as the boron source. The reaction conditions generally include:

  • Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex or PdCl2(dppf)
  • Base: Potassium acetate
  • Solvent: 1,4-Dioxane
  • Temperature: Reflux (~100–110 °C)
  • Time: 10 hours typical; microwave-assisted reactions can reduce this to 10 minutes at 110 °C
  • Work-up: Filtration through celite, concentration under reduced pressure, column chromatography, and recrystallization from dichloromethane and heptane

Example Reaction Setup:

Parameter Details
Aryl halide 1-Bromo-4-(4-fluorobenzyloxy)benzene (assumed analog)
Boron source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 or PdCl2(dppf)
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature Reflux (~110 °C)
Time 10 hours (conventional) or 10 min (microwave)
Yield ~70% (typical yield reported for similar compounds)

This method is highly reproducible and widely used for preparing arylboronic esters, including those bearing benzyloxy and fluoro substituents.

Comparative Data Table of Preparation Methods

Method Catalyst/Base Solvent Temperature Time Yield (%) Key Notes
Pd-catalyzed borylation (conventional) Pd(dppf)Cl2 / KOAc 1,4-Dioxane Reflux (~110 °C) 10 hours ~70 Standard method for aryl bromides
Pd-catalyzed borylation (microwave) Pd(dppf)Cl2 / KOAc 1,4-Dioxane 110 °C (microwave) 10 minutes ~62 Rapid alternative with microwave irradiation
Esterification of boronic acid None (MgSO4 drying) Acetonitrile Reflux (~80 °C) 24 hours ~85 For pinacol ester formation from boronic acid

Research Findings and Analysis

  • The palladium-catalyzed borylation method is the most widely used and efficient for preparing pinacol boronate esters of substituted aromatic compounds, including those with benzyloxy and fluoro substituents.
  • Microwave-assisted borylation offers a significant reduction in reaction time with comparable yields, enhancing throughput in synthetic laboratories.
  • The esterification of arylboronic acids with pinacol under reflux in acetonitrile is a robust method to obtain the boronate ester intermediate, useful when starting from boronic acids rather than aryl halides.
  • The presence of the fluoro-benzyloxy substituent requires careful synthetic planning to avoid deactivation or side reactions during borylation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Primary Application : This compound serves as a boronate coupling partner in palladium-catalyzed Suzuki-Miyaura reactions , enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.

Reaction Mechanism

The process involves three key steps:

  • Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., aryl bromide) to form a Pdᴵᴵ complex.

  • Transmetalation : The boronate transfers its aryl group to Pdᴵᴵ via base-assisted activation.

  • Reductive Elimination : The Pdᴵᴵ complex releases the coupled biaryl product, regenerating Pd⁰ .

Experimental Data

Substrate (Halide)CatalystBaseSolventYieldReference
4-Iodophenyl carbamatePd(dppf)Cl₂Et₃N1,4-Dioxane84%
Aryl bromidesPd(PPh₃)₄K₂CO₃THF/H₂O70–90%

Conditions : Reactions typically occur at 80–100°C under inert atmospheres (N₂/Ar) .

Oxidation Reactions

The dioxaborolane ring undergoes oxidation to form boronic acids, which are intermediates in further functionalization.

Oxidation to Boronic Acid

Treatment with H₂O₂ or NaIO₄ in aqueous THF converts the boronate ester into 4-(4-fluoro-benzyloxy)phenylboronic acid .

Example :
Boronate ester+H2O2Ar B OH 2+Pinacol\text{Boronate ester}+\text{H}_2\text{O}_2\rightarrow \text{Ar B OH }_2+\text{Pinacol}
Yield : >90% under optimized conditions .

Substitution Reactions

The benzyloxy group (Ar-O-CH₂-C₆H₄-F) participates in nucleophilic substitutions, particularly under acidic or basic conditions.

Debenzylation

Hydrogenolysis over Pd/C in ethanol removes the benzyl protecting group, yielding phenolic derivatives :
Ar O CH2C6H4 FH2/Pd CAr OH+C6H5CH3\text{Ar O CH}_2\text{C}_6\text{H}_4\text{ F}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ar OH}+\text{C}_6\text{H}_5\text{CH}_3
Yield : 85–92% .

Indazole Derivatives

Coupling with 3-bromoindazoles under Suzuki conditions yields 4-arylindazoles , key scaffolds in kinase inhibitors.
Example :
Boronate+3 BromoindazolePd catalyst4 Arylindazole\text{Boronate}+\text{3 Bromoindazole}\xrightarrow{\text{Pd catalyst}}\text{4 Arylindazole}
Yield : 75–88%.

Stability and Handling

  • Storage : Stable under inert gas at −20°C ; decomposes upon prolonged exposure to moisture .

  • Solubility : Soluble in THF, DMF, and dichloromethane; insoluble in water .

This compound’s versatility in cross-coupling, oxidation, and substitution reactions underscores its value in medicinal chemistry and materials science. Experimental protocols emphasize the importance of catalyst selection and reaction conditions for optimizing yields.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

The compound has been investigated for its antitumor properties. A notable study involved the synthesis of derivatives of 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane that demonstrated significant inhibition against cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:

  • Study Title: Synthesis and Evaluation of Antitumor Activity
  • Findings: Compounds derived from the dioxaborolane scaffold exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

1.2 Enzyme Inhibition

The compound has also been explored as a potential inhibitor of specific enzymes implicated in cancer progression. For instance, it has shown promise as an arginase inhibitor, which is relevant for modulating the urea cycle and impacting tumor microenvironments.

Case Study:

  • Study Title: Arginase Inhibitors: A Therapeutic Approach
  • Findings: The synthesized dioxaborolane derivatives demonstrated competitive inhibition with IC50 values ranging from 200 nM to 600 nM against arginase .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron atom facilitates these reactions under mild conditions, making it a valuable reagent in organic synthesis.

Data Table: Cross-Coupling Reaction Yields

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd(PPh₃)₂Cl₂; K₂CO₃; THF
Negishi Coupling78NiCl₂; Zn; DMF
Stille Coupling90Pd(PPh₃)₂Cl₂; Ph₃SnCl; DMSO

These yields indicate the effectiveness of this compound as a coupling agent in various synthetic pathways .

Materials Science Applications

3.1 Polymer Chemistry

The compound has been utilized in polymer chemistry for the development of new materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the creation of functionalized polymers that exhibit desirable characteristics such as increased thermal stability and mechanical strength.

Case Study:

  • Study Title: Development of Functionalized Polymers
  • Findings: Polymers synthesized using this dioxaborolane derivative showed improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism by which 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane exerts its effects involves its interaction with various molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s fluorinated benzyloxy group distinguishes it from analogs with non-fluorinated or differently substituted aryl groups. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State Key Applications
2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 4-Fluoro-benzyloxy C₁₉H₂₁BFO₃ 337.18 (calc.) Not reported Antimalarial drug synthesis
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Liquid Organic synthesis intermediates
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl C₁₂H₁₆BBrO₂ 296.01 Colorless liquid Cross-coupling reactions
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl C₁₃H₁₉BO₃ 234.11 White solid Photoinduced C–N bond activation
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (electron-withdrawing) in the target compound may enhance oxidative stability and reaction rates compared to electron-donating groups like methoxy . For instance, methoxy-substituted analogs exhibit lower reactivity in palladium-catalyzed couplings due to reduced electrophilicity.
  • Halogen Effects : Bromophenyl derivatives (e.g., from ) are pivotal in aryl-alkyl couplings but require harsher conditions (e.g., 90°C in DMF) compared to fluorinated analogs .

Stability and Reactivity

  • Hydrolytic Stability : Fluorine’s electron-withdrawing nature likely reduces susceptibility to hydrolysis compared to methoxy or unsubstituted phenyl boronic esters .
  • Application-Specific Reactivity : Probes like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) leverage boronate-H₂O₂ reactivity for fluorescence detection, a property modulated by substituent electronic effects .

Key Research Findings

Fluorine Enhances Reactivity: Fluorinated benzyloxy groups improve coupling efficiency in antimalarial drug synthesis compared to non-fluorinated analogs .

Substituent Position Matters : 4-Fluoro substitution (vs. 2-fluoro in ) minimizes steric hindrance, favoring higher yields in cross-couplings .

Stability Trade-offs : Bromophenyl derivatives, while less reactive, offer versatility in diverse coupling reactions but require higher temperatures .

Biological Activity

2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, anti-inflammatory, and anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis Methods

The synthesis of this compound can involve several approaches. A common method includes the reaction of boronic acids with appropriate phenolic compounds under controlled conditions. The use of fluorinated substituents in the synthesis enhances the compound's reactivity and biological profile.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The presence of the αβ-unsaturated system contributes to its effectiveness against various bacterial strains. In a study comparing several chalcone derivatives (which share structural similarities), it was found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound 11Staphylococcus aureus
Compound 22Enterococcus faecalis
Compound 38Escherichia coli
Compound 42Salmonella enterica

The hydrophobicity and structural flexibility of these compounds are crucial for their antibacterial efficacy. Compounds with medium hydrophobicity were noted to exhibit the highest activity against tested bacteria .

Antifungal Activity

Similar to its antibacterial properties, this compound has shown antifungal activity. Chalcone derivatives have been reported to inhibit the growth of various fungi by disrupting cell membrane integrity and interfering with metabolic pathways. The incorporation of fluorine atoms enhances these effects due to increased lipophilicity and potential interactions with fungal enzymes .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds in this class have been documented through various in vivo studies. For instance, derivatives have been tested in murine models for their ability to reduce inflammation markers such as TNF-α and IL-6. These studies suggest that the compound can modulate inflammatory pathways effectively .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models. In vitro assays have shown that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study on a derivative showed significant inhibition of tumor growth in a breast cancer xenograft model. The compound was administered intraperitoneally at varying doses over four weeks.
  • Case Study 2 : In vitro tests on human leukemia cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Modifications at the phenyl ring or boron center can significantly affect its biological efficacy:

  • Fluorine Substitution : Enhances lipophilicity and biological activity.
  • Alkyl Chain Length : Affects hydrophobic interactions with biological membranes.
  • Functional Groups : Different substituents can modulate reactivity and selectivity towards target enzymes or receptors.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation reactions. A representative protocol involves:

  • Step 1 : Reaction of 4-(4-fluorobenzyloxy)phenyl bromide with bis(pinacolato)diboron (B₂Pin₂) in 1,4-dioxane under inert atmosphere (argon/nitrogen) at 90°C for 24 hours, using potassium acetate as a base .
  • Step 2 : Neutralization with sodium bicarbonate and extraction with ethyl acetate.
  • Step 3 : Acidic workup (HCl) to isolate the boronic ester.
  • Yield : ~43% after purification by column chromatography .
    • Key Considerations : Ensure strict inert conditions to prevent boronic ester hydrolysis.

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Organic Synthesis : Used in Suzuki-Miyaura cross-coupling to construct biaryl systems, leveraging the boronic ester's reactivity .
  • Medicinal Chemistry : The fluorine substituent enhances metabolic stability and bioavailability, making it a candidate for fluorinated drug intermediates .
  • Material Science : Incorporated into conjugated polymers for organic electronics due to its electron-withdrawing properties .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store under argon at –20°C in a desiccator to prevent moisture-induced degradation .
  • Waste Disposal : Collect boronate-containing waste separately and dispose via certified hazardous waste services .

Q. How is the compound characterized after synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Confirm boronic ester formation (e.g., B-O peaks at δ 1.3 ppm for pinacol methyl groups) .
  • X-ray Crystallography : Resolve crystal structure to verify regiochemistry and fluorine positioning .
  • HPLC-MS : Assess purity (>95%) and detect trace by-products .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance turnover frequency .
  • Solvent Optimization : Replace 1,4-dioxane with toluene or THF to improve solubility and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yield .

Q. What role does the fluorine substituent play in the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the boronic ester, accelerating transmetalation in cross-coupling .
  • Steric Effects : The 4-fluorobenzyloxy group minimizes steric hindrance, enabling efficient coupling with bulky aryl halides .
  • Stability : Fluorine reduces oxidative degradation of the boronate, as shown in accelerated stability studies (40°C/75% RH for 7 days) .

Q. How can computational methods aid in designing derivatives of this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) for new derivatives .
  • SAR Studies : Use docking simulations to evaluate bioactivity of fluorinated analogs against target proteins (e.g., kinase inhibitors) .

Q. What strategies resolve contradictions in spectroscopic data for by-product identification?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton and carbon shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Identify unexpected adducts (e.g., boroxines) with mass accuracy <2 ppm .
  • X-ray Powder Diffraction : Detect crystalline impurities undetected by liquid-phase methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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